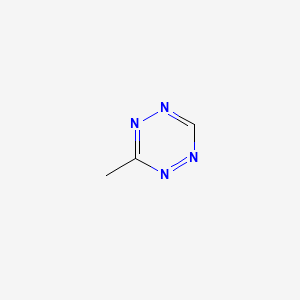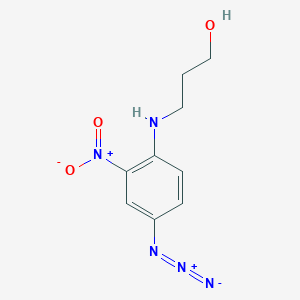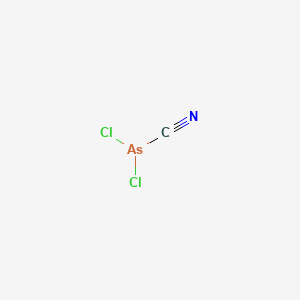
Arsorocyanidous dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsorocyanidous dichloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of arsenic and cyanide groups, making it a subject of study in both organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of arsorocyanidous dichloride typically involves the reaction of arsenic trichloride with cyanide sources under controlled conditions. One common method involves the use of sodium cyanide in an aqueous medium, followed by the addition of arsenic trichloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the potentially hazardous nature of the reactants. Safety protocols are strictly adhered to, given the toxic nature of both arsenic and cyanide compounds.
化学反応の分析
Types of Reactions
Arsorocyanidous dichloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxide form, often using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: In substitution reactions, the chlorine atoms in this compound can be replaced by other groups, such as hydroxyl or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, hydroxylamine.
Major Products Formed
The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted derivatives of this compound.
科学的研究の応用
Arsorocyanidous dichloride has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of arsenic toxicity and cyanide interactions.
Medicine: Investigated for its potential use in chemotherapy, given the cytotoxic nature of arsenic compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of arsorocyanidous dichloride involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately leading to cell death. The molecular targets include key enzymes involved in cellular respiration and DNA synthesis.
類似化合物との比較
Similar Compounds
Arsenic trichloride: Shares the arsenic component but lacks the cyanide group.
Cyanogen chloride: Contains the cyanide group but lacks the arsenic component.
Arsenic pentachloride: Another arsenic-containing compound with different reactivity.
Uniqueness
Arsorocyanidous dichloride is unique due to the presence of both arsenic and cyanide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other arsenic or cyanide compounds.
特性
CAS番号 |
64049-13-4 |
|---|---|
分子式 |
CAsCl2N |
分子量 |
171.84 g/mol |
IUPAC名 |
dichloroarsanylformonitrile |
InChI |
InChI=1S/CAsCl2N/c3-2(4)1-5 |
InChIキー |
CPWDUDFVRDSQHR-UHFFFAOYSA-N |
正規SMILES |
C(#N)[As](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
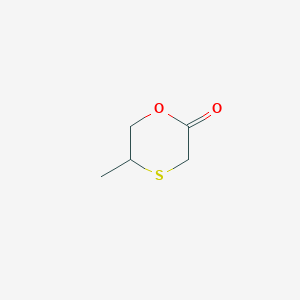
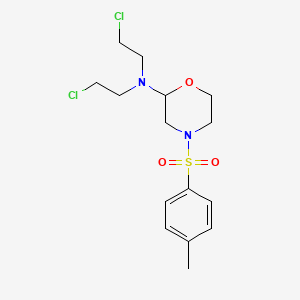
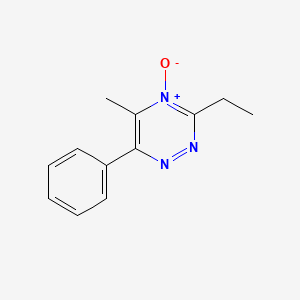
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

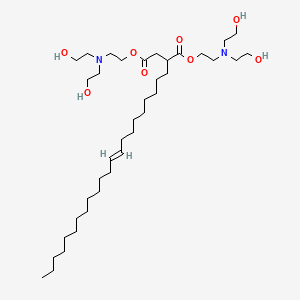
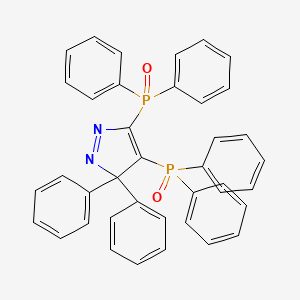
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
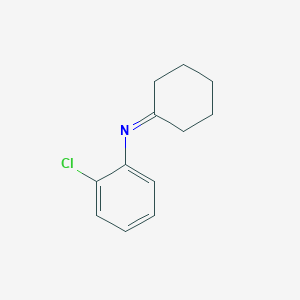
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
